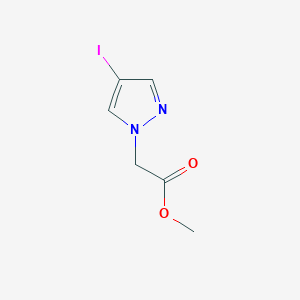

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZSDZHLLBZDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Executive Summary

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the combination of a metabolically stable pyrazole core and two distinct, orthogonally reactive functional groups: a versatile C-I bond at the 4-position and a readily modifiable methyl ester on the N1-substituent. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The iodo-substituent serves as a highly reactive handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and subsequent derivatization, and an exploration of its applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below, providing the foundational data for its use in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₆H₇IN₂O₂ | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| CAS Number | 1175275-44-1 | [2] |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)I | N/A |

| InChI Key | NESQEQZEBAPZEN-UHFFFAOYSA-N | [1] |

Chemical Structure:

Physicochemical Characteristics

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on analogous structures like 4-iodo-1-methyl-1H-pyrazole.

| Property | Value (Estimated/Typical) | Justification/Reference |

| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles.[3] |

| Melting Point | 59-64 °C (for 4-iodo-1-methyl-1H-pyrazole) | The acetate side chain may slightly alter this value. |

| Solubility | Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, Ethyl Acetate) | Typical for pyrazole derivatives used in synthesis.[3] |

| Stability | Stable under standard laboratory conditions; may be light-sensitive. Store in a cool, dark place. | Organoiodine compounds can be light-sensitive. |

Synthesis and Purification

The most direct and common route to this compound is the N-alkylation of 4-iodopyrazole. This reaction leverages the acidic nature of the pyrazole N-H proton, which can be readily deprotonated by a mild base to generate a nucleophilic pyrazolide anion.

Workflow for Synthesis

The synthesis follows a standard nucleophilic substitution pathway.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of pyrazoles.[4][5][6]

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 eq.).

-

Solvent and Base Addition: Dissolve the 4-iodopyrazole in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.5 M concentration). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). The use of Cs₂CO₃ can often lead to improved yields and milder reaction conditions.

-

Reagent Addition: Add methyl bromoacetate or methyl iodoacetate (1.1 eq.) dropwise to the stirred suspension at room temperature. Using methyl iodoacetate can accelerate the reaction due to the better leaving group ability of iodide but is often more costly.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-iodopyrazole is consumed.

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Trustworthiness Note: The primary challenge in this synthesis is controlling regioselectivity. For an unsubstituted pyrazole, alkylation can occur at either the N1 or N2 position.[7] However, for 4-substituted pyrazoles, the N1 isomer is typically the major product due to steric hindrance. The identity of the product must be rigorously confirmed by spectroscopic methods.

Spectroscopic Profile

Structural confirmation is paramount. Below are the expected spectroscopic characteristics for verifying the identity and purity of this compound.

-

¹H NMR (Proton NMR): Expected chemical shifts (in CDCl₃ or DMSO-d₆):

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.7-3.9 ppm.

-

A singlet for the methylene protons (-CH₂-) of the acetate group around δ 5.0-5.2 ppm.

-

Two singlets for the pyrazole ring protons (H3 and H5) typically in the range of δ 7.5-8.0 ppm. The deshielding effect of the adjacent nitrogen and iodine atoms influences their precise location.

-

-

¹³C NMR (Carbon NMR):

-

A signal for the ester carbonyl carbon (-C=O) around δ 165-170 ppm.

-

Signals for the pyrazole ring carbons. The carbon bearing the iodine (C4) will appear at a significantly upfield (lower ppm) value, typically around δ 60-70 ppm, due to the heavy atom effect.

-

Signals for the other two pyrazole carbons (C3 and C5) will be in the aromatic region (δ 130-145 ppm).

-

Signals for the methylene (-CH₂-) and methyl (-OCH₃) carbons will be observed around δ 50-60 ppm.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 267.96.

-

The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-I bond and its ester functionality.

A. Reactions at the C-I Bond: Cross-Coupling

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.[8] The reactivity trend for halogens in these reactions is I > Br > Cl, making the iodo-substituent highly desirable.[8]

Caption: Key cross-coupling reactions utilizing the C-I bond.

-

Suzuki-Miyaura Coupling: This reaction couples the 4-iodopyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles.[9][10]

-

Typical Conditions: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, an aqueous base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME.[9]

-

-

Sonogashira Coupling: This reaction joins the 4-iodopyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. This is a powerful method for introducing alkynyl moieties into the pyrazole core.[11][12]

-

Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base/solvent like triethylamine (Et₃N) or piperidine.[8]

-

B. Reactions at the Ester Group: Hydrolysis and Amidation

The methyl ester is a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid.

-

Ester Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent mixture, followed by acidic workup, readily converts the ester to the carboxylic acid, (4-iodo-1H-pyrazol-1-yl)acetic acid.[13] This acid is a crucial intermediate.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides. This is a common strategy in late-stage diversification during lead optimization in drug discovery.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Organoiodine compounds require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[14][15]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[16]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[14][17]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[15]

-

References

-

Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). Available at: [Link]

-

ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

-

Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH). Available at: [Link]

-

Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

-

PubChem. (2026). methyl 2-(4-iodo-1H-pyrazol-3-yl)acetate. Available at: [Link]

-

Innovating Science. (n.d.). SAFETY DATA SHEET “cutting edge science for the classroom”. Available at: [Link]

-

Aldon Corporation. (n.d.). SDS- Iodine Solution - Safety Data Sheet. Available at: [Link]

-

Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at: [Link]

- Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

- 1. methyl 2-(4-iodo-1H-pyrazol-3-yl)acetate | C6H7IN2O2 | CID 177788924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

- 14. physics.purdue.edu [physics.purdue.edu]

- 15. gustavus.edu [gustavus.edu]

- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 17. edvotek.com [edvotek.com]

An In-depth Technical Guide to the Structural Elucidation of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and preclinical advancement. Heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of medicinal chemistry, lauded for their diverse pharmacological activities.[1] The subject of this guide, methyl (4-iodo-1H-pyrazol-1-yl)acetate, is a functionalized pyrazole with potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Its unambiguous structural elucidation is paramount to ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive, field-proven methodology for the complete structural verification of this compound, moving beyond a simple recitation of techniques to delve into the strategic rationale behind their application.

Foundational Strategy: A Multi-Spectroscopic Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal analytical techniques provides the requisite certainty. Our strategy for this compound is built upon a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers a unique window into the molecular architecture, and their combined interpretation forms a self-validating analytical workflow.

Figure 1: A generalized workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry provides the initial, crucial data points: the molecular weight and, with high-resolution instruments, the elemental composition of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Interpretation: The high-resolution data allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₆H₇IN₂O₂).

Anticipated Fragmentation Pattern

While the primary goal is to observe the molecular ion, the fragmentation pattern in MS/MS experiments can provide valuable structural clues. The molecular ion of this compound is energetically unstable and can fragment upon collision-induced dissociation.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 280.96 | Molecular ion |

| [M-OCH₃]⁺ | 249.95 | Loss of the methoxy group |

| [M-COOCH₃]⁺ | 221.94 | Loss of the methyl acetate group |

| [C₄H₃IN₂]⁺ | 205.94 | Pyrazole ring with iodine |

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies

For this compound, we anticipate characteristic absorption bands corresponding to the ester functional group and the pyrazole ring.

Table 2: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H stretch | Aromatic (pyrazole ring) |

| ~2950-3000 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1750 | C=O stretch | Ester |

| ~1500-1600 | C=N, C=C stretch | Pyrazole ring |

| ~1200-1300 | C-O stretch | Ester |

| ~600-800 | C-I stretch | Carbon-Iodine bond |

The presence of a strong absorption band around 1750 cm⁻¹ is a key indicator of the ester carbonyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the elucidation of organic structures in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

¹H NMR: The Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (due to spin-spin coupling with neighboring protons).

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.5-7.8 | Singlet | 1H | Deshielded by adjacent nitrogen and iodine. |

| H-5 | ~7.4-7.7 | Singlet | 1H | Deshielded by adjacent nitrogen atoms. |

| -CH₂- | ~5.0-5.3 | Singlet | 2H | Adjacent to the electron-withdrawing pyrazole ring and ester group. |

| -OCH₃ | ~3.7-3.9 | Singlet | 3H | Typical chemical shift for a methyl ester. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of different carbon environments.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | ~168-172 | Ester carbonyl carbon. |

| C-3 | ~140-145 | Pyrazole ring carbon adjacent to two nitrogens. |

| C-5 | ~130-135 | Pyrazole ring carbon adjacent to nitrogen. |

| C-4 | ~60-70 | Pyrazole ring carbon bonded to iodine (heavy atom effect). |

| -CH₂- | ~50-55 | Methylene carbon attached to the pyrazole nitrogen. |

| -OCH₃ | ~52-56 | Methyl ester carbon. |

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For this molecule, we do not expect any cross-peaks in the COSY spectrum as all proton signals are singlets with no adjacent protons to couple with.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbons.[6][7] This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[6][8] This is a powerful tool for establishing the overall connectivity of the molecule.

Figure 2: Key expected HMBC correlations for this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-spectroscopic approach, a robust and self-validating structural proof for this compound can be established. The convergence of data from mass spectrometry (confirming molecular formula), IR spectroscopy (identifying key functional groups), and a full suite of NMR experiments (mapping the atomic connectivity) leaves no room for ambiguity. This rigorous characterization is the essential first step in the journey of any novel compound from laboratory synthesis to potential therapeutic application, ensuring that all subsequent research is built upon a foundation of irrefutable structural accuracy.

References

-

Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]

-

Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018, March 15). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

-

Chapman University Digital Commons. (2018, August 17). 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)-isosparteinium iodide. Retrieved from [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2019, July 1). Journal of Global Pharma Technology. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). PMC. Retrieved from [Link]

-

Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

-

Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Characterization of Methyl (4-iodo-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for methyl (4-iodo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern drug discovery. As researchers and scientists in pharmaceutical development, a comprehensive understanding of the structural and electronic properties of such molecules is paramount for rational drug design and efficient synthesis optimization. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from closely related analogs.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of a halogenated pyrazole ring and an ester functional group. This arrangement dictates the molecule's chemical reactivity, conformational flexibility, and, consequently, its spectroscopic signature. The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold. The iodine atom at the C4 position significantly influences the electronic environment of the ring through its inductive and resonance effects. The methyl acetate group at the N1 position introduces characteristic signals and vibrational modes that are readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the substituted pyrazole ring. The key resonances are anticipated as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-3 | ~7.8 - 8.0 | Singlet | - | Deshielded due to the adjacent electronegative nitrogen atom (N2) and the overall aromaticity of the pyrazole ring. |

| H-5 | ~7.5 - 7.7 | Singlet | - | Slightly upfield compared to H-3 due to its position relative to the N1-substituent. |

| -CH₂- (acetate) | ~5.0 - 5.2 | Singlet | - | Deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group of the ester. |

| -CH₃ (methyl ester) | ~3.7 - 3.9 | Singlet | - | Typical chemical shift for a methyl ester group. |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the iodine atom has a significant impact on the chemical shift of the C4 carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester carbonyl) | ~168 - 172 | Characteristic chemical shift for an ester carbonyl carbon. |

| C-3 | ~140 - 145 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-5 | ~130 - 135 | Aromatic carbon adjacent to one nitrogen atom. |

| C-4 | ~85 - 95 | The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect"). |

| -CH₂- (acetate) | ~50 - 55 | Aliphatic carbon attached to a nitrogen atom and a carbonyl group. |

| -OCH₃ (methyl ester) | ~52 - 54 | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the ester group and the pyrazole ring.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| ~1750 - 1735 | C=O stretch (ester) | Strong | Confirms the presence of the ester carbonyl group. |

| ~1550 - 1500 | C=N and C=C stretching (pyrazole ring) | Medium to Strong | Characteristic of the aromatic pyrazole core. |

| ~1250 - 1200 | C-O stretch (ester) | Strong | Corresponds to the stretching of the ester C-O bond. |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Aromatic C-H stretches of the pyrazole ring. |

| ~3000 - 2850 | C-H stretch (aliphatic) | Medium to Weak | Aliphatic C-H stretches of the methylene and methyl groups. |

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester functionality, a crucial feature for scientists engaged in prodrug strategies or requiring a handle for further chemical modification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₆H₇IN₂O₂ = 265.96 g/mol ). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single, distinct molecular ion peak.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at [M-59]⁺.

-

Cleavage of the N-CH₂ bond, generating the 4-iodopyrazole cation.

-

The high-resolution mass spectrum (HRMS) should provide an exact mass measurement that confirms the elemental composition of the molecule.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and H₂O signals.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

For EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

For ESI-MS (Electrospray Ionization): Infuse the sample solution directly into the ESI source.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass.

Visualization of Key Concepts

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Acquisition Workflow

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the characteristic NMR, IR, and MS signatures of this important building block, researchers in drug development can accelerate their synthetic efforts, ensure the quality of their materials, and make more informed decisions in the design of novel therapeutics. The protocols and interpretations presented herein are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

-

PubChem. 1-Methyl-4-iodo-1H-pyrazole. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold," enabling the development of a multitude of biologically active compounds.[2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will navigate through their significant roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. This guide is intended to serve as an in-depth resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in 1883, the pyrazole ring has since become an integral component in a vast array of synthetic and natural products.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets.[4] The metabolic stability of the pyrazole core further enhances its appeal in drug design.[5]

The therapeutic relevance of pyrazole derivatives is underscored by the number of FDA-approved drugs that feature this scaffold.[1][5] Notable examples include the selective COX-2 inhibitor Celecoxib for inflammation, the Janus kinase (JAK) inhibitor Ruxolitinib for myelofibrosis, and the multi-kinase inhibitor Crizotinib for certain types of cancer.[5][6][7] These successes have fueled continuous research into novel pyrazole derivatives with a wide range of pharmacological activities.[8][9]

This guide will systematically explore the key biological activities of pyrazole derivatives, providing the technical depth necessary for researchers in the field.

Anti-inflammatory Activity of Pyrazole Derivatives: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[10][11] Pyrazole derivatives have emerged as a prominent class of anti-inflammatory agents, primarily through their inhibition of enzymes in the arachidonic acid pathway.[11][12]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[10][13] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[13]

Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, are selective COX-2 inhibitors.[10][13] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate the bulkier substituents often found on pyrazole derivatives.[13] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[13]

Signaling Pathway of COX-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring.[12]

-

N1-Substitution: Aryl groups at the N1 position often enhance binding to the COX-2 active site through π-π stacking interactions.[12]

-

C3-Substitution: The presence of a trifluoromethyl group at the C3 position is a common feature in many potent and selective COX-2 inhibitors.

-

C4-Substitution: A para-sulfonamide or a similar electron-withdrawing group on a C4-phenyl ring is crucial for COX-2 selectivity, as it interacts with a specific side pocket in the COX-2 active site that is absent in COX-1.[12]

-

C5-Substitution: Modifications at the C5 position can influence the overall physicochemical properties of the molecule, such as solubility and bioavailability.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a detailed protocol for determining the in vitro COX-2 inhibitory activity of pyrazole derivatives using a colorimetric assay.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be measured spectrophotometrically.[14]

Materials:

-

Human recombinant COX-2 enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin

-

Arachidonic acid

-

TMPD

-

Test pyrazole derivatives and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

150 µL of Tris-HCl buffer

-

10 µL of Hematin solution

-

10 µL of COX-2 enzyme solution

-

10 µL of the test compound or positive control at various concentrations (use DMSO for the vehicle control).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Anticancer Activity of Pyrazole Derivatives: A Multi-pronged Attack on Cancer Cells

The pyrazole scaffold is a prominent feature in numerous anticancer agents, demonstrating a wide range of mechanisms to combat cancer cell proliferation and survival.[8][10][15]

Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6] Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutations of EGFR are common in many cancers. Pyrazole-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[10]

-

Janus Kinases (JAKs): The JAK-STAT pathway is critical for cytokine signaling and is often dysregulated in hematological malignancies. Ruxolitinib, a pyrazole derivative, is a potent inhibitor of JAK1 and JAK2.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.[10]

-

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[8]

Signaling Pathway of EGFR Inhibition by Pyrazole Derivatives

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyrazole derivatives is finely tuned by their substitution patterns.[9][15]

-

Kinase Inhibitors: The specific substituents on the pyrazole ring determine the selectivity and potency against different kinases. For instance, in EGFR inhibitors, specific aromatic and heterocyclic groups at various positions are crucial for binding to the ATP pocket.[10]

-

Tubulin Inhibitors: The presence of specific aryl groups at the C3 and C5 positions of the pyrazole ring is often associated with potent tubulin polymerization inhibitory activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[16][17]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test pyrazole derivatives and a known anticancer drug (e.g., Doxorubicin) as a positive control

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Add 100 µL of medium containing various concentrations of the test pyrazole derivatives or the positive control to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[17]

-

Antimicrobial Activity of Pyrazole Derivatives: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have shown considerable promise as a new class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[18][19][20]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Some pyrazole derivatives have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase.[2]

-

Disruption of Cell Wall Synthesis: Certain pyrazole compounds may interfere with the biosynthesis of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is closely linked to their chemical structure.[21][22]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate the microbial cell membrane.

-

Specific Substituents: The presence of certain functional groups, such as halogens, nitro groups, and specific heterocyclic rings, on the pyrazole scaffold can significantly enhance antimicrobial activity.[21]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][23][24][25]

Principle: This method involves serially diluting the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[24][25]

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrazole derivatives and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control

-

DMSO for dissolving compounds

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and positive controls in the growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[23][24][25]

Quantitative Data on the Biological Activity of Pyrazole Derivatives

The following tables summarize the in vitro biological activity of selected pyrazole derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference(s) |

| Celecoxib | Colon Cancer | COX-2 | Varies | [10] |

| Ruxolitinib | Myeloproliferative Neoplasms | JAK1/JAK2 | Varies | [6] |

| Crizotinib | Lung Cancer | ALK, c-Met | Varies | [6] |

| Compound 22 | MCF-7, A549, HeLa, PC3 | EGFR | 0.61 | [10] |

| Compound 23 | MCF-7, A549, HeLa, PC3 | EGFR | 0.51 | [10] |

| Compound 28 | HCT116, HepG2 | - | 0.035, 0.028 | [10] |

| Compound 36 | - | CDK2 | 0.199 | [10] |

| Compound 37 | MCF-7 | - | 5.21 | [10] |

| Derivative 5 | HepG2, MCF-7 | CDK2 | 13.14, 8.03 | [26] |

| Derivative 6 | HepG2, MCF-7 | CDK2 | 22.76, 26.08 | [26] |

| L2 | CFPAC-1 | - | 61.7 | [27] |

| L3 | MCF-7 | - | 81.48 | [27] |

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

| Derivative 21a | S. aureus | 62.5 | [18] |

| Derivative 21a | E. coli | 125 | [18] |

| Derivative 21a | A. niger | 7.8 | [18] |

| Derivative 21a | C. albicans | 2.9 | [18] |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [19] |

| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | [19] |

| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | [19] |

| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 | [19] |

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[8][9] The established success of pyrazole-based drugs in treating inflammatory diseases and cancer provides a strong foundation for future drug discovery efforts.[10][15]

Future research in this field will likely focus on:

-

Development of novel synthetic methodologies: The exploration of green and efficient synthetic routes to access diverse pyrazole libraries will be crucial.

-

Multi-target drug design: Designing pyrazole derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer.

-

Combating drug resistance: The development of novel pyrazole-based antimicrobial agents with new mechanisms of action is essential to address the growing challenge of antimicrobial resistance.

-

Application of computational tools: The use of in silico methods, such as QSAR and molecular docking, will continue to play a vital role in the rational design and optimization of new pyrazole derivatives.[3][11][28][29]

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022).

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- MTT assay protocol. (n.d.). Abcam.

- An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT Assay Protocol for Cell Viability and Prolifer

- Broth Dilution Method for MIC Determin

- Cell Viability Assays. (2013).

- Brief SAR of anti-inflammatory activity of the compounds synthesised... (n.d.).

- MTT Cell Proliferation Assay. (n.d.).

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025).

- 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.).

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (n.d.). Benchchem.

- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2025).

- Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.

- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2025).

- The MIC values of pyrazolines against bacterial strains. (n.d.).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024).

- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.).

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

Sources

- 1. atcc.org [atcc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. clyte.tech [clyte.tech]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 27. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journal-academia.com [journal-academia.com]

- 29. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (4-iodo-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Functionalized Pyrazoles in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role in the design of targeted therapeutics. Among the vast landscape of pyrazole derivatives, methyl (4-iodo-1H-pyrazol-1-yl)acetate stands out as a particularly valuable building block. The strategic placement of the iodo group at the 4-position offers a versatile handle for a multitude of cross-coupling reactions, enabling the exploration of diverse chemical space.[3][4] Simultaneously, the N-alkylation with a methyl acetate moiety provides a key vector for modulating physicochemical properties and engaging with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important synthetic intermediate, from its rational synthesis to its strategic deployment in the generation of novel molecular entities.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the iodination of pyrazole followed by N-alkylation. This approach allows for the controlled introduction of the key functional groups.

Step 1: Iodination of the Pyrazole Ring

The direct iodination of the pyrazole core is a crucial first step. While various methods exist for the halogenation of heterocyclic systems, a common and effective approach involves the use of iodine in the presence of an oxidizing agent or a base.

Step 2: N-Alkylation of 4-Iodopyrazole

With 4-iodopyrazole in hand, the subsequent N-alkylation introduces the methyl acetate side chain. The regioselectivity of this reaction is a critical consideration in pyrazole chemistry.[5] The alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N-1 and N-2 isomers, with the ratio often dependent on the nature of the substituents and the reaction conditions.[2] For 4-iodopyrazole, the electronic and steric environment typically favors alkylation at the N-1 position.

Below is a detailed, representative protocol for the synthesis of this compound. It is important to note that this protocol is a composite of established methods for the iodination and N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.[3][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Part A: Synthesis of 4-Iodopyrazole

-

To a solution of pyrazole (1.0 eq.) in a suitable solvent such as water or an alcohol, add a base like sodium bicarbonate (2.0 eq.).

-

Slowly add a solution of iodine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-iodopyrazole, which can be purified by recrystallization or column chromatography.

Part B: Synthesis of this compound

-

To a solution of 4-iodopyrazole (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

-

Add methyl bromoacetate (1.2 eq.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Iodine is corrosive and can cause respiratory irritation.[7]

-

Methyl bromoacetate is a lachrymator and should be handled with care.

II. Physicochemical and Spectroscopic Properties

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Molecular Formula | C₆H₇IN₂O₂ | - |

| Molecular Weight | 278.04 g/mol | - |

| Appearance | Likely an off-white to pale yellow solid | Based on similar iodo-pyrazoles.[8] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General solubility of pyrazole derivatives.[8] |

| Reactivity | The C-I bond is susceptible to various palladium-catalyzed cross-coupling reactions. | Known reactivity of 4-iodopyrazoles.[4][8] |

| ¹H NMR | Expected signals for the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. | Standard NMR chemical shift ranges. |

| ¹³C NMR | Expected signals for the carbon atoms of the pyrazole ring, the carbonyl carbon, the methylene carbon, and the methyl carbon of the acetate group. | Standard NMR chemical shift ranges. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns. | - |

III. Chemical Reactivity and Synthetic Utility

The true synthetic power of this compound lies in the reactivity of the 4-iodo substituent. This functionality serves as a versatile linchpin for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl groups. This is a particularly powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.[8]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynyl-substituted pyrazoles, which are important precursors for various heterocyclic systems and can act as key pharmacophoric elements.[8]

-

Heck Coupling: The reaction with alkenes can be used to introduce vinyl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 4-position of the pyrazole ring.[4]

B. Other Therapeutic Areas

The versatility of this compound extends beyond kinase inhibitors. The pyrazole core is also found in drugs targeting other enzyme classes and receptors. For example, by modifying the substituents on the pyrazole ring, novel analogs of existing anti-inflammatory drugs or agents targeting G-protein coupled receptors can be developed. [8]

V. Conclusion and Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic placement of the reactive iodo group provide a powerful platform for the generation of diverse libraries of novel compounds. The continued exploration of the chemical space accessible from this intermediate is expected to yield new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the structural requirements for targeting various biological pathways deepens, the importance of strategically functionalized scaffolds like this compound will only continue to grow.

References

- N-alkylation of 4-Iodopyrazoles - Benchchem. (URL: )

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu

- Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (URL: )

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: )

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem. (URL: )

- Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (URL: )

- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: )

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (URL: )

- Synthesis method of 1-methyl-4-iodopyrazole - Google P

- methyl (4-iodo-1H-pyrazol-1-yl)

- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (URL: )

- 1-Methyl-4-iodo-1H-pyrazole | C4H5IN2 | CID 2734773 - PubChem. (URL: )

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: )

- (PDF)

- 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. (URL: )

- 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1 - Sigma-Aldrich. (URL: )

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (URL: )

- 4-Iodopyrazole 99 3469-69-0 - Sigma-Aldrich. (URL: )

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- 4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties - Benchchem. (URL: )

- 39806-90-1|4-Iodo-1-methyl-1H-pyrazole|BLD Pharm. (URL: )

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PubMed Central - NIH. (URL: )

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Substituted Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Enduring Impact on Modern Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in the fields of medicinal chemistry and agrochemistry. From its initial synthesis in the late 19th century, this "privileged scaffold" has given rise to a remarkable array of compounds that have profoundly impacted human health and agriculture. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles. It begins with the seminal work of Ludwig Knorr, detailing his foundational synthesis, and proceeds to trace the evolution of synthetic methodologies. The narrative then delves into the historical development of key pyrazole-containing pharmaceuticals—from early anti-inflammatory agents to modern blockbusters born of rational drug design—and concludes with an examination of their crucial role in crop protection. This guide is designed for professionals in the chemical and life sciences, offering not just a historical account, but also field-proven insights, detailed experimental protocols, and a robust framework of supporting data and references to explain the causality behind major scientific advancements in this area.

Part 1: The Foundational Discovery: Ludwig Knorr and the Birth of Pyrazole Chemistry

The story of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reactions of phenylhydrazine, Knorr conducted a condensation reaction with ethyl acetoacetate, a β-ketoester.[1][3] This experiment, which was initially aimed at synthesizing quinoline derivatives, unexpectedly yielded a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[4] This discovery, now famously known as the Knorr Pyrazole Synthesis , was not merely the creation of a new molecule; it was the genesis of an entire field of heterocyclic chemistry that would prove immensely fruitful.[1][5][6] The term "pyrazole" itself was coined by Knorr in the same year.[2]

The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety.[7][8] Its versatility allows for the creation of a wide variety of substituted pyrazoles, a feature that has been exploited by chemists for over a century.[3]

Original Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is a reconstruction based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial, exothermic condensation reaction occurred, leading to the formation of an oily phenylhydrazone intermediate and water.[1][4]

-

Separation of Water: The water formed during the initial condensation was carefully separated from the oily product.[1]

-

Cyclization: The resulting oily intermediate was heated on a water bath for several hours. This crucial step induced an intramolecular cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[1]

-

Purification: The crude product, a heavy syrup, was cooled in an ice-water bath. Diethyl ether was added, and the mixture was stirred vigorously to induce crystallization, yielding a powdered crude pyrazolone.[4]

-

Recrystallization: The crude solid was further purified by recrystallization from hot water to yield the final product.

Quantitative Data from Knorr's Experiment

| Reactant | Mass / Volume | Molar Equivalent |

| Phenylhydrazine | 100 g | 1.0 |

| Ethyl Acetoacetate | 125 g | ~1.05 |

Note: Yields were not explicitly reported in the 1883 paper in the modern sense, but the synthesis was described as proceeding to completion.

Visualizing the Knorr Synthesis

The mechanism of the Knorr pyrazole synthesis involves two key stages: the initial formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][8]

Caption: Knorr Pyrazole Synthesis Workflow.

Part 2: The Rise of Pyrazoles in Pharmacology: A Historical Perspective